molecular formula C11H16ClN B080505 4-Phenylpiperidine hydrochloride CAS No. 10272-49-8

4-Phenylpiperidine hydrochloride

Cat. No. B080505
CAS RN: 10272-49-8
M. Wt: 197.7 g/mol
InChI Key: UPZJLQCUYUTZIE-UHFFFAOYSA-N
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Description

4-Phenylpiperidine hydrochloride (4-PPH) is an organic compound that belongs to the class of piperidine compounds. It is a white crystalline solid with a melting point of 134-136°C and a molecular weight of 239.74 g/mol. 4-PPH is an important synthetic intermediate used in the production of various pharmaceuticals and other compounds. It is also used in the synthesis of other piperidine compounds, such as 4-methylpiperidine and 4-methoxy-piperidine. 4-PPH has a variety of applications in the fields of medicine, chemistry, and biotechnology.

Scientific Research Applications

Analytical Method Development

A rapid, sensitive, and reproducible automated liquid chromatography-tandem mass spectrometric (LC-MS/MS) method was developed for the quantitative determination of a specific 4-phenylpiperidine hydrochloride derivative in rat and monkey plasma. This method supported pre-clinical studies by providing accurate plasma concentration measurements, crucial for drug development and pharmacokinetic studies (Yang et al., 2004).

Chemical Synthesis

Research on halo-substituted phenylpiperazine hydrochlorides, which are important intermediates for drugs used in allergy, antidepressant, and anti-hypertensive treatments, demonstrated the feasibility of their production from diethanolamine through chlorination and nucleophilic substitution reactions. This synthesis route is highlighted for its low cost, mild reaction conditions, and high yield, presenting a viable pathway for industrial production (Chun, 2013).

Pharmacological Exploration

A series of 4-phenylpiperidine analogs were identified as ligands for the nociceptin receptor, showing high affinity and functional activity. This research contributes to the understanding of the structure-activity relationships of these compounds and their potential therapeutic use as antitussives (Ho et al., 2007).

Monoamine Oxidase (MAO) Inhibition

Para-substituted 4-phenylpiperidines/piperazines were synthesized and evaluated for their inhibitory effects on monoamine oxidases A and B (MAO A and MAO B). This research provides insights into the structural requirements for selective inhibition of MAO isoforms, with implications for the development of new therapeutic agents for neurological disorders (Pettersson et al., 2012).

Antidepressant and Anxiolytic Effects

Phenylpiperazine derivatives have been studied for their antidepressant and anxiolytic effects in animal models. Two specific compounds, HBK-14 and HBK-15, were found to possess high affinity for serotonergic 5-HT2, adrenergic α1, and dopaminergic D2 receptors, exhibiting potent antidepressant-like and anxiolytic-like activities. These findings suggest the therapeutic potential of phenylpiperazine derivatives in treating mood disorders (Pytka et al., 2015).

Mechanism of Action

Target of Action

4-Phenylpiperidine hydrochloride is a chemical compound that is closely related to the opioid analgesic meperidine . Its primary targets are the μ-opioid receptors in the central nervous system . These receptors play a crucial role in pain perception, and their activation leads to analgesic effects .

Mode of Action

As an opioid agonist, this compound binds to the μ-opioid receptors, leading to their activation . This interaction inhibits ascending pain pathways, altering the perception of pain and resulting in central nervous system depression . The onset of action is slightly more rapid than with morphine, and the duration of action is slightly shorter .

Biochemical Pathways

The activation of μ-opioid receptors by this compound affects several biochemical pathways. It can lead to less smooth muscle spasm, constipation, and depression of the cough reflex than equivalent doses of morphine . The exact downstream effects of these pathways are complex and can vary depending on the specific context and individual.

Pharmacokinetics

It is known that the compound has a rapid onset of action and a slightly shorter duration of action compared to morphine

Result of Action

The primary result of this compound’s action is the relief of moderate to severe acute pain . It also has the unique ability to interrupt postoperative shivering and shaking chills induced by amphotericin B . It has been used for intravenous regional anesthesia, peripheral nerve blocks, and intraarticular, epidural, and spinal analgesia .

Safety and Hazards

4-Phenylpiperidine may cause skin and eye irritation, and may cause respiratory tract irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Biochemical Analysis

Cellular Effects

It is known that the compound is the base structure for a variety of opioids , which suggests that it may have similar effects on cells, such as influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As a base structure for various opioids , it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

properties

IUPAC Name

4-phenylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-2-4-10(5-3-1)11-6-8-12-9-7-11;/h1-5,11-12H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZJLQCUYUTZIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20145467
Record name 4-Phenylpiperidinium chloride
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Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10272-49-8
Record name 4-Phenylpiperidine hydrochloride
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Record name 4-Phenylpiperidinium chloride
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Record name 4-Phenylpiperidinium chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenylpiperidinium chloride
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Synthesis routes and methods I

Procedure details

1,2,3,6-Tetrahydro-4-phenylpyridine hydrochloride (200 mg, 1.0 mmol) and 10% palladium-carbon (30 mg) were stirred in methanol (2 ml) for 19 hours in an atmosphere of hydrogen. The reaction solution was filtered and the resulting residue was thoroughly washed with methanol. Then the filtrate and washed solution were combined and evaporated under a reduced pressure to obtain 190 mg of the title compound (0.95 mmol, 93% in yield).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
30 mg
Type
catalyst
Reaction Step One
Yield
93%

Synthesis routes and methods II

Procedure details

1,2,3,6-Tetrahydro-4-phenylpyridine hydrochloride (70 mg) was dissolved in methanol (1.4 ml), added with 10% palladium/carbon (35 mg) and stirred at 45° C. for 5 hours under hydrogen gas atmosphere. After insoluble matters were removed by filtration, the solvent was evaporated under reduced pressure to obtain 70.0 mg of the title compound. Yield: 99%.
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
solvent
Reaction Step One
Quantity
35 mg
Type
catalyst
Reaction Step Two
Yield
99%

Q & A

Q1: What is the structural significance of the phenyl ring in 4-Phenylpiperidine derivatives for their analgesic activity?

A: While the provided abstracts don't delve into the specific mechanism of analgesic action, they highlight the structural analysis of these compounds. [, ] The crystal structure analysis of Pethidine hydrochloride, a 4-Phenylpiperidine derivative, reveals that the phenyl ring adopts an equatorial position relative to the piperidine ring. [] This spatial arrangement could be crucial for interaction with biological targets, potentially influencing the analgesic properties of these compounds. Further research is needed to elucidate the specific structure-activity relationships.

Q2: Can you provide examples of analytical techniques used to characterize 4-Phenylpiperidine derivatives?

A: The research papers primarily employ X-ray crystallography to determine the three-dimensional structures of these compounds. [, ] This technique provides valuable insights into bond lengths, bond angles, and overall conformation. Additionally, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H NMR and 13C NMR, are mentioned as tools for structural analysis and evaluation of synthesized derivatives. []

Q3: The abstract of one paper mentions "competition for adsorption to glass." [] What does this imply about the analysis of these compounds?

A3: This technique likely refers to a method for quantifying the compound in biological fluids. By measuring the competition between the target compound ((+)-(3R), (4S)-3-[(4methoxyphenoxy)methyl]-1-methyl-4-phenylpiperidine hydrochloride (FG 4963)) and a known standard for binding to glass surfaces, researchers can indirectly determine the concentration of the compound. This method highlights the need for sensitive analytical techniques to study these compounds in biological systems.

Q4: What can be inferred about the potential for different isomers of 4-Phenylpiperidine derivatives to exhibit varied pharmacological effects?

A: One study mentions that the structural determination of 1,2-Dimethyl-4-hydroxy-4-phenylpiperidine hydrochloride is part of a broader investigation into several isomers of synthetic 4-phenylpiperidine derivatives used clinically as analgesics. [] This suggests that subtle differences in the spatial arrangement of atoms within these isomers could lead to significant variations in their binding affinities, target interactions, and ultimately, their analgesic effects.

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